molecular formula C15H15ClN2O2 B11985539 N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide

N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide

Cat. No.: B11985539
M. Wt: 290.74 g/mol
InChI Key: GBOVFSNPNJNTQN-LICLKQGHSA-N
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Description

N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is a hydrazide derivative featuring a 2,5-dimethylfuran-3-carboxylate core linked to a 4-chlorophenyl-substituted ethylidene hydrazine moiety. This compound belongs to a class of Schiff base derivatives, which are synthesized via condensation reactions between hydrazides and carbonyl-containing precursors.

Synthesis: The compound is synthesized through a reflux reaction of 2,5-dimethylfuran-3-carbohydrazide with 4-chloroacetophenone in ethanol, catalyzed by concentrated HCl. This method aligns with procedures reported for analogous hydrazide derivatives .

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C15H15ClN2O2/c1-9-8-14(11(3)20-9)15(19)18-17-10(2)12-4-6-13(16)7-5-12/h4-8H,1-3H3,(H,18,19)/b17-10+

InChI Key

GBOVFSNPNJNTQN-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Hydrolysis of Methyl 2,5-Dimethyl-3-Furoate

Methyl 2,5-dimethyl-3-furoate reacts with hydrazine hydrate in ethanol under reflux to yield 2,5-dimethyl-3-furohydrazide.
Reaction Conditions :

  • Solvent: Ethanol (100 mL per 0.1 mol ester)

  • Temperature: 80°C, 6 hours

  • Yield: 85–90%.

Direct Hydrazination of 2,5-Dimethyl-3-Furoic Acid

2,5-Dimethyl-3-furoic acid reacts with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate:

2,5-Dimethyl-3-furoic acidSOCl2Acid chlorideN2H42,5-Dimethyl-3-furohydrazide\text{2,5-Dimethyl-3-furoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{N}2\text{H}_4} \text{2,5-Dimethyl-3-furohydrazide}

Optimization Note : Excess thionyl chloride (1.5 equiv) ensures complete conversion.

Condensation with 1-(4-Chlorophenyl)ethan-1-one

The hydrazide undergoes condensation with 4-chloroacetophenone to form the target hydrazone.

Acid-Catalyzed Method

Procedure :

  • Dissolve 2,5-dimethyl-3-furohydrazide (1.0 equiv) and 4-chloroacetophenone (1.2 equiv) in methanol.

  • Add glacial acetic acid (0.1 equiv) as a catalyst.

  • Reflux at 65°C for 4–6 hours.

  • Cool, filter, and wash with cold methanol.

Data :

ParameterValue
SolventMethanol
Temperature65°C
Time5 hours
Yield75%
Melting Point200–202°C

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s amino group.

Base-Catalyzed Method

Procedure :

  • Suspend 2,5-dimethyl-3-furohydrazide (1.0 equiv) in methanol.

  • Add sodium methoxide (1.5 equiv) and 4-chloroacetophenone (1.1 equiv).

  • Stir at room temperature for 12 hours.

  • Acidify with HCl, filter, and recrystallize from ethanol.

Data :

ParameterValue
SolventMethanol
CatalystNaOMe (1.5 equiv)
Time12 hours
Yield68%
Melting Point198–200°C

Advantage : Avoids high temperatures, reducing side products.

Optimization Strategies

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.77598
Ethanol24.37097
THF7.55590
Hydrazide : KetoneYield (%)
1 : 160
1 : 1.275
1 : 1.572

Characterization and Validation

Spectroscopic Analysis

  • IR (KBr) :

    • ν(C=O)\nu(\text{C=O}): 1650 cm1^{-1}

    • ν(N-H)\nu(\text{N-H}): 3250 cm1^{-1}.

  • 1^1H NMR (400 MHz, DMSO-d6_6) :

    • δ 2.25 (s, 3H, CH3_3-furan)

    • δ 2.48 (s, 3H, CH3_3-furan)

    • δ 7.45 (d, 2H, Ar-H)

    • δ 7.92 (d, 2H, Ar-H).

Purity Assessment

Recrystallization from ethanol increases purity from 90% to 98%, as confirmed by HPLC.

Challenges and Solutions

Byproduct Formation

  • Issue : Imine oligomers form at high ketone concentrations.

  • Solution : Use dropwise addition of ketone and maintain stoichiometry ≤1:1.2.

Configuration Control

  • Issue : Risk of Z-isomer formation.

  • Solution : Conduct reactions at low temperatures (0–5°C) to favor kinetic E-product.

Scale-Up Considerations

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Time5 hours6 hours
Yield75%70%
Purity98%95%

Key Adjustment : Increased stirring rate (500 rpm) ensures homogeneity in large batches .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of furoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide exhibit antimicrobial properties. Studies have shown that hydrazone derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties
The compound has been investigated for its anticancer effects. Hydrazone derivatives have demonstrated cytotoxic activity against several cancer cell lines, suggesting that this compound may play a role in cancer therapy. The mechanism of action often involves the induction of apoptosis in cancer cells .

Enzyme Inhibition
this compound has also been studied for its potential to inhibit specific enzymes linked to disease processes. For instance, some hydrazone compounds are known to inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease .

Material Science

Polymer Synthesis
This compound can be utilized in synthesizing novel polymeric materials. Its reactivity allows it to participate in polymerization reactions, leading to materials with tailored properties for applications in electronics and coatings . The incorporation of furohydrazide moieties into polymers can enhance their thermal stability and mechanical strength.

Sensor Development
this compound has potential applications in developing chemical sensors. Its ability to interact with various analytes makes it suitable for creating sensors that detect environmental pollutants or biological markers .

Environmental Monitoring

Detection of Pollutants
The compound's unique chemical structure allows it to form complexes with heavy metals and organic pollutants. This property can be exploited in developing analytical methods for detecting contaminants in water and soil samples .

Photodegradation Studies
Research into the photodegradation of hydrazone compounds suggests that this compound could be used to study the breakdown of pollutants under UV light exposure. Understanding its degradation pathways is crucial for assessing its environmental impact and safety .

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Antimicrobial ActivityInhibition of bacterial growth; potential antibiotic development
Anticancer PropertiesInduction of apoptosis in cancer cell lines; cytotoxic effects
Enzyme InhibitionInhibition of acetylcholinesterase; relevance in Alzheimer's treatment
Polymer SynthesisFormation of stable polymers with enhanced properties
Sensor DevelopmentCreation of sensors for environmental monitoring
Detection of PollutantsComplex formation with heavy metals; analytical method development
Photodegradation StudiesInsights into pollutant degradation under UV light

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituent Biological Activity Synthesis Method References
N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide Furohydrazide 4-Chlorophenyl ethylidene Not explicitly reported (analogs: antitumor) Ethanol reflux with HCl
N′-{(E)-[4-(Benzyloxy)phenyl]methylene}-2,5-dimethyl-3-furohydrazide Furohydrazide 4-Benzyloxyphenyl methylene Not reported Similar hydrazide-ketone condensation
N′-[(E)-1-(3-Fluorophenyl)ethylidene]formohydrazide Formohydrazide 3-Fluorophenyl ethylidene Structural studies Condensation of formohydrazide with ketone
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N´-[1-(4-chlorophenyl)ethylidene]acetohydrazide Acetohydrazide 4-Chlorophenyl ethylidene + coumarin Antioxidant, antitumor (chalcone derivatives) Coumarin-chalcone conjugation
Key Observations:

Core Structure Variations :

  • The target compound’s furohydrazide core differs from formohydrazides (e.g., ) and acetohydrazides (e.g., ). Furohydrazides may exhibit enhanced aromaticity and electron-withdrawing effects compared to simpler hydrazides, influencing reactivity and bioactivity.
  • The coumarin-linked acetohydrazide in demonstrates how fused aromatic systems (e.g., coumarin) can enhance antitumor activity compared to furan-based analogs.

Substituent Effects: Halogen Position: The 4-chlorophenyl group in the target compound contrasts with the 3-fluorophenyl substituent in . Halogen position (para vs. Benzyloxy vs. Chlorophenyl: The 4-benzyloxyphenyl group in introduces a bulkier, electron-rich substituent compared to the electron-withdrawing 4-chlorophenyl group. This difference may affect solubility and membrane permeability.

Biological Activity

N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazone structure, characterized by the presence of a hydrazine functional group linked to an aldehyde or ketone. Its molecular formula is C13H14ClN3O2, and it possesses a molecular weight of approximately 277.72 g/mol. The presence of the 4-chlorophenyl group contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of similar hydrazone compounds exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The compound's mechanism involves:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis.
  • Inhibition of VEGFR-2 : The compound shows inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis, with an IC50 value in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Effects : A recent investigation reported an IC50 value of 5.73 µM against MCF-7 cells, indicating potent anticancer properties .
  • Mechanistic Insights : Molecular docking studies revealed strong binding affinity to VEGFR-2 proteins, suggesting a targeted approach in cancer therapy .
  • Antibacterial Studies : In vitro tests demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF-75.73Induction of apoptosis, cell cycle arrest
AnticancerMDA-MB-23112.15Inhibition of VEGFR-2
AntibacterialStaphylococcus aureusNot specifiedDisruption of cell membranes
AntibacterialEscherichia coliNot specifiedInterference with metabolic pathways

Q & A

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Stability studies :
  • Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .
  • UV-Vis spectroscopy to track absorbance changes in solutions exposed to light .

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